3-Fluoro-2,6-dimethylbenzaldehyde

Catalog No.
S6647372
CAS No.
1780701-72-5
M.F
C9H9FO
M. Wt
152.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoro-2,6-dimethylbenzaldehyde

CAS Number

1780701-72-5

Product Name

3-Fluoro-2,6-dimethylbenzaldehyde

IUPAC Name

3-fluoro-2,6-dimethylbenzaldehyde

Molecular Formula

C9H9FO

Molecular Weight

152.16 g/mol

InChI

InChI=1S/C9H9FO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3

InChI Key

UPQOTYZBMGNSGG-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)F)C)C=O

Canonical SMILES

CC1=C(C(=C(C=C1)F)C)C=O

3-Fluoro-2,6-dimethylbenzaldehyde is an aromatic aldehyde characterized by the presence of a fluorine atom and two methyl groups attached to a benzene ring. Its molecular formula is C9H9FC_9H_{9}F and it has a molecular weight of approximately 166.17 g/mol. The compound features a benzaldehyde functional group, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • There is no scientific research available on the specific mechanism of action of 3-Fluoro-2,6-dimethylbenzaldehyde.
  • Due to the lack of specific research, it is difficult to assess the exact safety hazards associated with 3-Fluoro-2,6-dimethylbenzaldehyde. However, as a general guideline for aromatic aldehydes, one can expect:
    • Mild to moderate irritation to skin, eyes, and respiratory tract. []
    • Potential flammability.
  • Organic Synthesis

    -Fluoro-2,6-dimethylbenzaldehyde possesses a reactive aldehyde group and a fluorine atom, which can be useful functional groups in organic synthesis. The aldehyde group can participate in various condensation reactions to form complex molecules, while the fluorine atom can influence the reactivity and properties of the final product.

  • Medicinal Chemistry

    Fluorine substitution is a common strategy in medicinal chemistry to improve the potency, selectivity, and metabolic stability of drug candidates []. The introduction of a fluorine atom into the aromatic ring of 2,6-dimethylbenzaldehyde (a known precursor to some pharmaceuticals) could lead to the development of novel bioactive molecules. More research is needed to explore this possibility.

  • Material Science

    Aromatic aldehydes with electron-withdrawing substituents like fluorine can be used as building blocks in the synthesis of polymers with specific properties. 3-Fluoro-2,6-dimethylbenzaldehyde could potentially be a component in the development of novel functional materials [].

  • Oxidation: The aldehyde group can be oxidized to form 3-fluoro-2,6-dimethylbenzoic acid.
  • Reduction: The aldehyde group can be reduced to yield 3-fluoro-2,6-dimethylbenzyl alcohol.
  • Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate and chromium trioxide.
  • Reducing agents: Sodium borohydride and lithium aluminum hydride.
  • Nucleophiles: Amines or thiols can be used in substitution reactions under basic conditions.

Research indicates that 3-fluoro-2,6-dimethylbenzaldehyde may possess biological activity due to its structural characteristics. The presence of the fluorine atom can enhance the compound's lipophilicity, potentially increasing its bioavailability and interaction with biological targets. Preliminary studies suggest it may serve as a precursor for developing fluorinated compounds with antimicrobial and anti-inflammatory properties.

Several methods exist for synthesizing 3-fluoro-2,6-dimethylbenzaldehyde:

  • Fluorination of 2,6-dimethylbenzaldehyde: This method employs fluorinating agents such as Selectfluor under mild conditions, typically in solvents like acetonitrile at room temperature.
    2 6 Dimethylbenzaldehyde+Selectfluor3 Fluoro 2 6 dimethylbenzaldehyde\text{2 6 Dimethylbenzaldehyde}+\text{Selectfluor}\rightarrow \text{3 Fluoro 2 6 dimethylbenzaldehyde}
  • Industrial Production: In an industrial context, continuous flow reactors may be utilized to ensure consistent product quality and yield. Catalysts and optimized conditions are often employed to enhance synthesis efficiency.

3-Fluoro-2,6-dimethylbenzaldehyde has diverse applications across various fields:

  • Organic Chemistry: It serves as a building block in synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for potential use in pharmaceuticals requiring fluorinated aromatic aldehydes.
  • Material Science: Utilized in producing specialty chemicals with specific properties.

Interaction studies involving 3-fluoro-2,6-dimethylbenzaldehyde focus on its binding affinity with biological targets. The unique presence of the fluorine atom may influence its interactions with enzymes or receptors, although comprehensive studies are still needed to elucidate these interactions fully. Its potential as a lead compound for drug development is an area of ongoing research.

Several compounds share structural similarities with 3-fluoro-2,6-dimethylbenzaldehyde:

Compound NameMolecular FormulaKey Features
2-Fluoro-3,5-dimethylbenzaldehydeC₉H₉FLacks methyl groups at positions 2 and 6; different reactivity profile.
4-Fluoro-2,6-dimethylbenzaldehydeC₉H₉FFluorine at position 4 alters steric effects compared to position 3.
3-Chloro-2,6-dimethylbenzaldehydeC₉H₉ClContains chlorine instead of fluorine; different reactivity.

Uniqueness

The uniqueness of 3-fluoro-2,6-dimethylbenzaldehyde lies in the specific positioning of the fluorine atom and the two methyl groups on the benzene ring. This arrangement imparts distinct chemical properties such as altered reactivity and stability compared to similar compounds. The presence of the fluorine atom enhances the compound's potential biological activity and utility in various applications.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

152.063743068 g/mol

Monoisotopic Mass

152.063743068 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-23-2023

Explore Compound Types